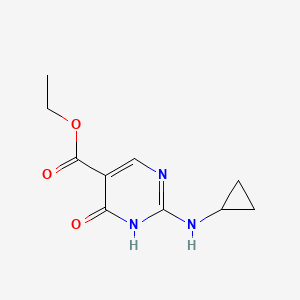

Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-(cyclopropylamino)-6-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-2-16-9(15)7-5-11-10(13-8(7)14)12-6-3-4-6/h5-6H,2-4H2,1H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGQXDPGYGRQEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(NC1=O)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate typically involves the reaction of ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate with cyclopropylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet demand. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate exhibit potential as inhibitors of key enzymes involved in cancer metabolism, such as human lactate dehydrogenase A (hLDHA). Inhibiting hLDHA has been linked to reduced tumor growth and improved patient outcomes in various cancers. Preliminary studies have shown that derivatives of pyrimidine can possess IC50 values lower than 5 µM, indicating strong inhibitory activity against hLDHA .

Antiviral Properties

The compound's structural characteristics suggest potential antiviral applications, particularly as integrase strand transfer inhibitors (INSTIs) for HIV treatment. Research on related compounds has demonstrated significant cytoprotection and low cytotoxicity, with IC50 values ranging from 21 to 230 nM against HIV-1 . This highlights the compound's potential role in developing new antiviral therapies.

Synthesis of Biologically Active Molecules

The synthesis of this compound involves several steps that allow for the modification of its structure to enhance biological activity. The compound can be synthesized through various methodologies, including microwave-assisted synthesis and traditional organic reactions, which facilitate the introduction of different functional groups that may enhance its pharmacological properties.

Pharmaceutical Applications

Lead Compound Development

Due to its unique structure, this compound serves as a lead compound for developing new pharmaceuticals targeting diseases like cancer and viral infections. Its ability to interact with biological targets makes it a candidate for further exploration in drug discovery programs aimed at creating more effective therapeutic agents .

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its mechanism of action. Interaction studies can involve molecular docking simulations and binding affinity assays to assess how the compound interacts with specific enzymes or receptors within cellular pathways.

Data Table: Summary of Biological Activities

| Activity Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| hLDHA Inhibition | Human Lactate Dehydrogenase A | <5 | |

| Antiviral Activity | HIV-1 | 21 - 230 | |

| Cytotoxicity | Various Cell Lines | >70% Viability at 10 µM |

Case Studies

-

Case Study on Anticancer Activity

A study evaluated the efficacy of ethyl pyrimidine derivatives against hLDHA, where compounds were synthesized and screened for their inhibitory effects. Results indicated that modifications on the pyrimidine ring significantly influenced their potency, with certain derivatives showing promising anticancer properties due to their ability to inhibit lactate production in cancer cells. -

Case Study on Antiviral Properties

Another investigation focused on the antiviral potential of pyrimidine derivatives against HIV-1. The study revealed that specific substitutions on the pyrimidine core enhanced binding affinity to the integrase enzyme, leading to improved antiviral efficacy.

Wirkmechanismus

The mechanism of action of Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations at Position 2

a) Ethyl 4-Hydroxy-2-Phenylpyrimidine-5-Carboxylate (CAS 55613-22-4)

- Structural Difference: Phenyl group at position 2 instead of cyclopropylamino.

- This compound may exhibit different binding modes in enzyme inhibition studies .

b) Ethyl 2-Amino-4-Hydroxypyrimidine-5-Carboxylate (CAS 15400-53-0)

- Structural Difference: Amino group (-NH₂) at position 2.

- Impact: The amino group is more polar and basic than cyclopropylamino, enhancing hydrogen-bonding capacity. However, the absence of the cyclopropane ring may reduce metabolic stability in vivo .

c) Ethyl 2-(Diphenylamino)Pyrimidine-5-Carboxylate (CAS 1316216-05-3)

Substituent Variations at Position 4

a) Ethyl 4-Amino-2-Methylpyrimidine-5-Carboxylate (CAS 5472-46-8)

- Structural Difference: Amino group at position 4 instead of hydroxyl.

- The hydroxyl group in the target compound may confer stronger hydrogen-bonding ability .

b) Ethyl 4-Chloro-2-(Methylthio)Pyrimidine-5-Carboxylate

- Structural Difference : Chloro and methylthio groups at positions 4 and 2, respectively.

- Impact : The chloro group is a strong electron-withdrawing substituent, enhancing electrophilicity at position 4. This contrasts with the hydroxyl group in the target compound, which is electron-donating and may participate in tautomerization .

Combined Substituent Effects

a) Ethyl 2-Chloro-4-Phenylpyrimidine-5-Carboxylate (CAS 113271-89-9)

- Structural Differences : Chloro at position 2 and phenyl at position 4.

- Impact : The chloro group increases reactivity for nucleophilic substitution, while the phenyl group enhances aromatic stacking. This compound is more reactive but less stable than the target compound under physiological conditions .

Molecular Weight and LogP Comparisons

| Compound | Molecular Weight | XLogP3 | Key Substituents |

|---|---|---|---|

| Target Compound | ~253.25* | ~1.2* | 2-Cyclopropylamino, 4-OH |

| Ethyl 4-Hydroxy-2-Phenyl (CAS 55613-22-4) | 244.25 | 2.5 | 2-Phenyl, 4-OH |

| Ethyl 2-Amino-4-Hydroxy (CAS 15400-53-0) | 181.19 | -0.5 | 2-NH₂, 4-OH |

| Ethyl 4-Chloro-2-(Methylthio) | 248.72 | 2.8 | 2-SCH₃, 4-Cl |

*Estimated based on structural analogs.

Biologische Aktivität

Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate (ECPH) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer research. This article reviews the available literature on ECPH, focusing on its biological activity, mechanisms of action, and related case studies.

Overview of this compound

ECPH is a pyrimidine derivative characterized by a cyclopropylamino substituent and a hydroxypyrimidine structure. Its unique chemical features suggest potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

Antiviral Properties

Research indicates that ECPH exhibits significant antiviral activity against various viruses. Studies have shown that derivatives of this compound can inhibit viral replication, suggesting its potential as a therapeutic agent in treating viral infections. For instance, ECPH has been noted to interact with enzymes involved in nucleic acid metabolism, which are critical for viral replication processes.

Anticancer Potential

ECPH has also been investigated for its anticancer properties . Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving cell signaling pathways. The presence of the cyclopropylamino moiety appears to enhance its pharmacodynamics, potentially increasing its efficacy against specific cancer types.

Comparative Analysis with Similar Compounds

To better understand the unique profile of ECPH, a comparison with structurally similar compounds is useful. The following table summarizes some notable derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-(morpholino)-4-hydroxypyrimidine-5-carboxylate | Morpholino group instead of cyclopropyl | Potentially similar antiviral effects |

| 4-Amino-2-(cyclopropylamino)pyrimidine | Lacks hydroxymethyl group | Reported anticancer properties |

| 2-(Cyclobutylamino)-4-hydroxypyrimidine-5-carboxylic acid | Cyclobutyl group | Investigated for anti-inflammatory effects |

This table highlights the varying degrees of biological activity among these compounds, emphasizing the significance of the cyclopropylamino moiety in enhancing pharmacological effects.

Case Studies

Several studies have explored the efficacy and safety profiles of ECPH:

- Antiviral Screening : In a study examining antiviral compounds, ECPH demonstrated promising results against enterovirus D68, showing inhibition at low micromolar concentrations. This suggests its potential as a lead compound for further development in antiviral therapies .

- Cancer Cell Studies : Another investigation focused on the anticancer properties of ECPH revealed that it could inhibit the growth of specific cancer cell lines through apoptosis induction. The study indicated that ECPH's mechanism might involve modulation of key signaling pathways associated with cell survival and proliferation.

Q & A

Q. What synthetic routes are recommended for Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate, and what parameters influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a halogen atom (e.g., chloro or bromo) at the pyrimidine C2 position with cyclopropylamine. For example, ethyl 2-chloro-4-hydroxypyrimidine-5-carboxylate (CAS 1192711-36-6) reacts with cyclopropylamine under reflux in anhydrous THF or DMF, catalyzed by triethylamine . Critical parameters include:

- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may increase side products.

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of cyclopropylamine.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity.

Yield optimization requires monitoring by TLC and adjusting stoichiometry (1.2–1.5 equivalents of cyclopropylamine) .

Q. Which spectroscopic techniques effectively characterize substituents on the pyrimidine ring?

- Methodological Answer :

- 1H NMR : The cyclopropylamino group exhibits distinct split signals at δ 1.2–1.5 ppm (cyclopropane CH2) and δ 2.8–3.1 ppm (NH coupling) in DMSO-d6. The hydroxyl group at C4 appears as a broad singlet (~δ 10.5 ppm) .

- 13C NMR : The ester carbonyl (C5) resonates at ~δ 165 ppm, while the pyrimidine C4-OH carbon appears at δ 155–160 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (ester) at 1720–1740 cm⁻¹ and N-H (cyclopropylamino) at 3300–3400 cm⁻¹ confirm functional groups .

Q. How does the C4 hydroxyl group influence stability under varying pH conditions?

- Methodological Answer : The hydroxyl group increases susceptibility to hydrolysis under acidic (pH < 3) or alkaline (pH > 10) conditions. Stability studies using HPLC (C18 column, acetonitrile/water mobile phase) show:

- Acidic Hydrolysis : Degradation to 4-hydroxypyrimidine-5-carboxylic acid at pH 2 (t1/2 = 12 h).

- Alkaline Hydrolysis : Ester cleavage dominates at pH 12, forming the carboxylic acid derivative (t1/2 = 8 h) .

Buffered solutions (pH 6–8) in dark storage at 4°C minimize degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Bond Angles : The cyclopropylamino N-C-C angle averages 114.36° (±0.5°), indicating minimal ring strain .

- Hydrogen Bonding : The C4-OH forms intramolecular H-bonds with the ester carbonyl (O···H distance: 1.9–2.1 Å), stabilizing the planar pyrimidine ring .

- Torsional Strain : Dihedral angles between the pyrimidine and cyclopropane rings range from 5–15°, suggesting moderate conjugation .

Refinement protocols (R factor < 0.05) and disorder modeling are critical for accuracy .

Q. What computational methods predict the reactivity of the cyclopropylamino group in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

- Electrophilicity Index (ω) : The cyclopropylamino nitrogen has ω = 1.8 eV, lower than primary amines (ω = 2.5 eV), reducing its nucleophilicity .

- Transition State Analysis : Energy barriers for substitution reactions (e.g., with alkyl halides) are ~25 kcal/mol, requiring catalysts like Cu(I) or Pd(0) .

Molecular dynamics simulations (AMBER force field) further assess solvent effects on reaction pathways .

Q. How can racemization be mitigated during synthesis of chiral derivatives?

- Methodological Answer : Chiral derivatives (e.g., with stereocenters at C4) require:

- Enantioselective Catalysis : Use of (R)-BINOL-derived phosphoric acids (10 mol%) in asymmetric Biginelli reactions .

- Low-Temperature Conditions : Reactions at –20°C reduce epimerization rates (keq < 0.1) .

- Chiral HPLC : Pirkle-type columns (Chiralpak IA) resolve enantiomers (Rs > 1.5) post-synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.